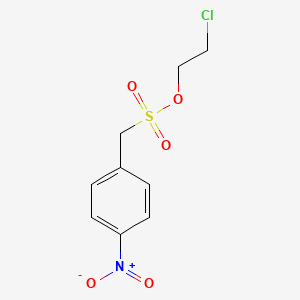![molecular formula C18H20N2O4 B14000471 1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol CAS No. 77726-08-0](/img/structure/B14000471.png)
1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with hydroxy, nitro, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxy-5-nitrobenzaldehyde with 4-phenylpiperidine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds.
Applications De Recherche Scientifique
1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol involves its interaction with specific molecular targets. The hydroxy and nitro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
2-[(Hydroxy(4-nitrophenyl)methyl]cyclohexanone: Shares similar functional groups but differs in the core structure.
1-(2-Hydroxy-5-nitrophenyl)-3-(2-methyl-5-nitrophenyl)urea: Contains similar aromatic substitutions but with different functional groups.
Uniqueness: 1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol is unique due to its specific combination of functional groups and the piperidine ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
77726-08-0 |
|---|---|
Formule moléculaire |
C18H20N2O4 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1-[(2-hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C18H20N2O4/c21-17-7-6-16(20(23)24)12-14(17)13-19-10-8-18(22,9-11-19)15-4-2-1-3-5-15/h1-7,12,21-22H,8-11,13H2 |
Clé InChI |
RWOBIMONSFQVQE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(C2=CC=CC=C2)O)CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


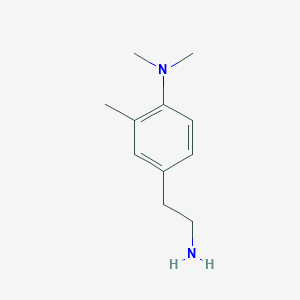
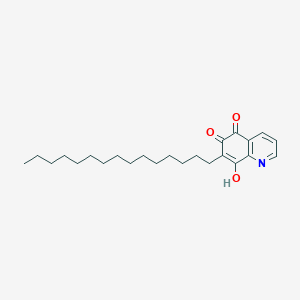
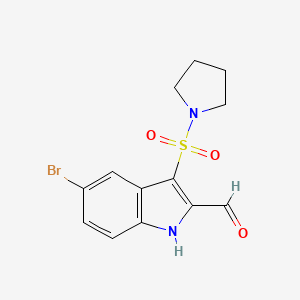
![4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one](/img/structure/B14000418.png)
![Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate](/img/structure/B14000425.png)
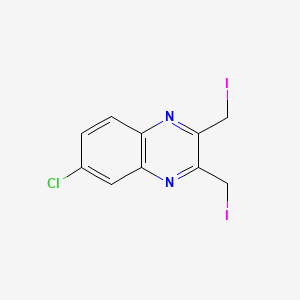
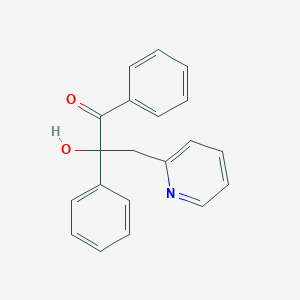

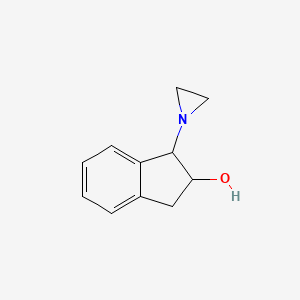
![1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol](/img/structure/B14000443.png)
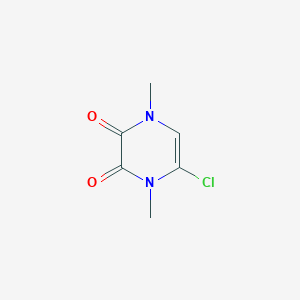
![5-[[Amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14000455.png)
